6-Chloro-5-fluoroindolin-2-one
Overview
Description
6-Chloro-5-fluoroindolin-2-one is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of both chlorine and fluorine atoms attached to the indole ring, which significantly influences its chemical properties and biological activities. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-5-fluoroindolin-2-one involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoroindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxindole derivatives and reduction to form indoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted indolin-2-one derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
6-Chloro-5-fluoroindolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may target enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindolin-2-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
6-Chloroindolin-2-one: Lacks the fluorine atom, affecting its reactivity and biological activity.
5-Chloro-6-fluoroindolin-2-one: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
6-Chloro-5-fluoroindolin-2-one is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-5-fluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXBJGXHPPFJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430759 | |
Record name | 6-chloro-5-fluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100487-74-9 | |
Record name | 6-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100487-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-5-fluoroindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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